molecular formula C15H26O B1247825 [(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

Cat. No. B1247825
M. Wt: 222.37 g/mol
InChI Key: HMWSKUKBAWWOJL-RMTCENKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol is a natural product found in Lactarius uvidus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis and structure elucidation of related compounds. For instance, Suri et al. (1997) reported on the chemical transformation of similar methyl-substituted compounds, leading to the elucidation of their structure via Cope rearrangement (Suri, Cabrera, Wucherer, & Rodgers, 1997).

Photoreactions and Organic Synthesis

  • Photoreactions involving similar naphthalene derivatives have been studied. For example, McCullough, Miller, and Wu (1977) investigated the photoreactions of naphthonitriles with tetramethylethylene in various solvents, highlighting the influence of solvent type on the reaction products (McCullough, Miller, & Wu, 1977).

Chiral Intermediates in Synthesis

  • The compound’s potential as a chiral intermediate in synthesis has been explored. Ohigashi et al. (2013) described a practical synthesis method for a key chiral intermediate, showcasing the compound's utility in synthesizing novel agonists (Ohigashi, Kanda, Moriki, Baba, Hashimoto, & Okada, 2013).

Applications in Organic Chemistry

  • Silva and Craveiro (2005) studied the oxidation of related compounds with thallium(III) salts, exploring ring contraction reactions and the formation of dimethoxylated compounds (Silva & Craveiro, 2005).

Radiochemical Synthesis

  • Takashima-Hirano, Ishii, and Suzuki (2012) conducted research on rapid radiochemical synthesis involving compounds with structural similarities, using Pd(0)-mediated cross-coupling reactions (Takashima-Hirano, Ishii, & Suzuki, 2012).

Catalytic Behavior

  • Liu et al. (2001) explored the synthesis and X-ray crystal structure of a chiral molybdenum porphyrin, which included similar structural units, and its application in asymmetric epoxidation of aromatic alkenes (Liu, Zhang, Huang, Che, & Peng, 2001).

Methanolysis and Related Reactions

  • Bedford and Mare (1979) investigated the methanolysis of related compounds, providing insights into the mechanisms of such reactions and their implications in organic chemistry (Bedford & Mare, 1979).

properties

Product Name

[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

InChI

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13?,15+/m0/s1

InChI Key

HMWSKUKBAWWOJL-RMTCENKZSA-N

Isomeric SMILES

CC1=CCC2[C@@]([C@H]1CO)(CCCC2(C)C)C

SMILES

CC1=CCC2C(CCCC2(C1CO)C)(C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CO)C)(C)C

synonyms

drimenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 2
[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 3
[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 4
[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 5
[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Reactant of Route 6
[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.